1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-13-9(14)5-4-7(11(12)15)10(13)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRNCSDCNBXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide, with the CAS number 1334147-31-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 238.31 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar piperidine derivatives showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin .
Table 1: Cytotoxicity Data of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bleomycin | FaDu (Hypopharyngeal) | 5.0 | |
| Compound A | FaDu | 4.5 | |
| Compound B | FaDu | 3.8 |
The mechanism by which this compound exerts its anticancer effects may involve interaction with specific cellular pathways that promote apoptosis and inhibit cell proliferation. The presence of the thiophene ring is believed to enhance binding affinity to target proteins involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR for compounds related to this compound is crucial for optimizing its biological activity. Studies have shown that modifications in the piperidine ring and substituents can significantly influence potency and selectivity.
Key Findings:
- Substituent Variability : Variations in the thiophene substitution pattern can lead to different biological activities, suggesting that electronic and steric factors play a significant role.
- N-Alkylation : Compounds with N-benzyl substitutions demonstrated superior cholinesterase inhibition, indicating potential for neuroprotective applications .
Therapeutic Applications
Given its promising biological activities, this compound may have applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways.
- Neurological Disorders : Potential use in treating conditions like Alzheimer's disease through cholinesterase inhibition .
Case Studies
A notable case study involved the evaluation of piperidine derivatives in Alzheimer’s disease models, where compounds similar to 1-Methyl-6-oxo showed dual inhibition of cholinesterase and beta-secretase enzymes, demonstrating both antiaggregatory and antioxidant effects .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide is being investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activities : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further research.
- Antimicrobial Properties : The presence of the thiophene ring may enhance the compound's ability to interact with biological targets, potentially leading to antimicrobial applications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Chemical Reactions : It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for the creation of more complex molecules.
Material Science
The unique electronic properties of this compound make it valuable in:
- Organic Semiconductors : Its structural features may contribute to the development of advanced materials with specific electronic characteristics.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anti-inflammatory Research : A study investigated compounds similar to this one for their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in chronic inflammatory diseases.
- Antimicrobial Activity : Research indicated that thiophene derivatives possess antimicrobial properties, prompting studies on this compound's efficacy against various pathogens.
- Organic Electronics : Investigations into organic semiconductors have shown that compounds with thiophene rings can enhance charge mobility, indicating potential use in electronic devices.
Comparison with Similar Compounds
Compound A : 5-Cyano-2-hydroxy-2-methyl-N-phenyl-4-(pyridine-4-yl)-6-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxamide
- Core Structure : Pyran ring (vs. piperidine in the target compound).
- Functional Groups: Additional cyano (-CN) and hydroxy (-OH) groups; pyridine substituent.
- Hirshfeld analysis shows distinct hydrogen-bonding patterns compared to the target compound due to the pyran core .
Compound B : 5-(Thiophen-2-yl)-1H-indazoles
- Core Structure : Indazole (vs. piperidine).
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling with 2-thiopheneboronic acid .
- Applications : Indazole-thiophene hybrids are explored for pharmaceutical applications (e.g., kinase inhibitors). The absence of a piperidine ring reduces conformational flexibility compared to the target compound .
Compound C : 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic Acid
Compound D : 1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic Acid
- Core Modification : Sulfonyl (-SO₂-) group introduces strong electron-withdrawing effects.
- Applications : Sulfonyl groups enhance binding to charged residues in biological targets, differing from the carboxamide’s hydrogen-bonding capabilities .
Research Findings
- Hirshfeld Surface Analysis : The target compound exhibits stronger C-H···O and N-H···O interactions compared to Compound A, attributed to the carboxamide group .
- Carboxamide vs. Carboxylic Acid : The carboxamide derivative (target) shows superior thermal stability in TGA analysis compared to Compound C, likely due to reduced hydrogen-bonding competition .
Preparation Methods
Cyclization and Imine Formation (General Procedure)
A key step involves reacting cyclic anhydrides with imines in dry dimethylformamide (DMF) at elevated temperatures (110–125 °C). This method, described in Royal Society of Chemistry supplementary data, is used to form piperidine derivatives bearing thiophene substituents:
- Cyclic anhydride and imine are mixed in DMF.
- The mixture is heated in a sealed glass tube for several days (up to 7 days).
- After reaction completion, the mixture is concentrated, treated with dichloromethane and saturated aqueous sodium bicarbonate.
- Acidification with concentrated HCl precipitates the product, which is collected by filtration and dried.
- If no precipitate forms, extraction with hot acetonitrile is used to isolate the product.
This method is effective for preparing lactams and related piperidine derivatives with thiophene substituents.
Grignard Reaction and Subsequent Functionalization
According to European patent EP0755932A1, 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide can be synthesized starting from 2-bromo-thiophene via:
- Formation of a Grignard reagent from 2-bromo-thiophene.
- Reaction of this Grignard reagent with a suitable carbonyl compound to introduce the thiophene moiety at the 2-position of the piperidine ring.
- Preparation of nortropane intermediates by literature methods.
- Oxidation steps using osmium tetroxide and sodium periodate to introduce the ketone functionality.
- Reductive amination with acetic acid and sodium cyanoborohydride to install the amide and methyl substituents.
- Purification by extraction, washing, drying, and column chromatography followed by crystallization.
This method yields the hydrochloride salt of the target compound with melting points around 106–108 °C, indicating high purity.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The cyclization method yields crystalline products that can be isolated by acid-base workup, indicating good control over purity and stereochemistry.
- The Grignard and oxidation approach allows for precise introduction of the thiophene and ketone functionalities, with purification steps ensuring high purity and well-defined melting points (82–85 °C for intermediates, 106–108 °C for final hydrochloride salt).
- Analytical techniques such as melting point determination, IR spectroscopy (notably C=O stretches around 1650–1740 cm⁻¹), and NMR confirm the structure and purity of the synthesized compounds.
Q & A
Basic: What are the recommended synthetic routes for 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving:
- Gewald reaction for thiophene ring formation: Base-catalyzed condensation of ketones with active methylene groups and sulfur, followed by cyclization .
- Piperidine ring functionalization : Refluxing intermediates (e.g., methyl esters) with thiophene derivatives in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (30%→100% methanol-water gradient) .
- Optimization : Adjust molar ratios (e.g., 1.2 equivalents of anhydrides), solvent choice (polar aprotic for cyclization), and temperature control (reflux at 80°C for 12–16 hours) to improve yields (up to 67%) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for piperidine (δ 2.1–3.5 ppm for methyl and carbonyl groups) and thiophene (δ 6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity ≥95% .
Basic: How can researchers address challenges in structural elucidation due to stereochemical complexity?
Methodological Answer:
- X-ray crystallography : Resolve ambiguities in piperidine ring conformation and thiophene orientation .
- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups in the piperidine moiety .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemistry .
Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for cyclization) using software like Gaussian or ORCA .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis. For example, modify the thiophene substituent to enhance binding affinity .
- Machine learning : Train models on existing bioactivity data to predict ADMET properties .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogenated thiophenes or modified carboxamide groups to assess antibacterial/antifungal activity .
- Bioassay-guided fractionation : Isolate active metabolites using LC-MS and correlate peaks with inhibitory zones in disk diffusion assays .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., piperidine carbonyl) using Schrödinger Suite .
Advanced: How should researchers resolve contradictions between spectral data and theoretical predictions?
Methodological Answer:
- Control experiments : Re-synthesize the compound under standardized conditions to rule out impurities .
- Dynamic NMR : Detect conformational flexibility (e.g., piperidine ring inversion) causing signal splitting .
- Collaborative validation : Cross-check data with independent labs or public databases (e.g., PubChem) .
Advanced: What engineering considerations are critical for scaling up synthesis?
Methodological Answer:
- Reactor design : Use continuous-flow systems to maintain temperature control during exothermic steps (e.g., cyclization) .
- Separation technologies : Optimize centrifugal partition chromatography (CPC) for large-scale purification .
- Process analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: How can solubility and bioavailability challenges be addressed methodologically?
Methodological Answer:
- Salt formation : React the carboxamide with HCl or sodium to improve aqueous solubility .
- Prodrug design : Synthesize ester derivatives (e.g., ethyl carboxamides) for enhanced membrane permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: What analytical workflows are recommended for identifying degradation products?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-HRMS : Identify oxidation products (e.g., sulfoxide derivatives) using accurate mass (<5 ppm error) .
- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) to quantify degradants ≤0.1% .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent substitution : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalysis : Use immobilized lipases for enantioselective amidation, reducing metal waste .
- Atom economy : Redesign steps to minimize protecting groups (e.g., one-pot Gewald-cyclization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
